benzoic acid;2-[(4S,5R)-2,2,5-trimethyl-1,3-dioxan-4-yl]ethanol
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Overview
Description
Benzoic acid;2-[(4S,5R)-2,2,5-trimethyl-1,3-dioxan-4-yl]ethanol is a complex organic compound that combines the properties of benzoic acid and a dioxane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;2-[(4S,5R)-2,2,5-trimethyl-1,3-dioxan-4-yl]ethanol typically involves the esterification of benzoic acid with a dioxane derivative. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process. The reaction can be represented as follows:
Benzoic acid+Dioxane derivative→Benzoic acid;2-[(4S,5R)-2,2,5-trimethyl-1,3-dioxan-4-yl]ethanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;2-[(4S,5R)-2,2,5-trimethyl-1,3-dioxan-4-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Benzoic acid;2-[(4S,5R)-2,2,5-trimethyl-1,3-dioxan-4-yl]ethanol has several scientific research applications:
Chemistry: It is used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and applications in drug development.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of benzoic acid;2-[(4S,5R)-2,2,5-trimethyl-1,3-dioxan-4-yl]ethanol involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate specific enzymes, affecting metabolic pathways.
Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Oxidative Stress: It may influence oxidative stress levels within cells, impacting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: A simpler aromatic carboxylic acid with various applications in food preservation and medicine.
Dioxane Derivatives: Compounds containing the dioxane ring structure, used in solvents and chemical synthesis.
Uniqueness
Benzoic acid;2-[(4S,5R)-2,2,5-trimethyl-1,3-dioxan-4-yl]ethanol is unique due to its combined structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
87518-99-8 |
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Molecular Formula |
C16H24O5 |
Molecular Weight |
296.36 g/mol |
IUPAC Name |
benzoic acid;2-[(4S,5R)-2,2,5-trimethyl-1,3-dioxan-4-yl]ethanol |
InChI |
InChI=1S/C9H18O3.C7H6O2/c1-7-6-11-9(2,3)12-8(7)4-5-10;8-7(9)6-4-2-1-3-5-6/h7-8,10H,4-6H2,1-3H3;1-5H,(H,8,9)/t7-,8+;/m1./s1 |
InChI Key |
YSSMETUQVOSEHP-WLYNEOFISA-N |
Isomeric SMILES |
C[C@@H]1COC(O[C@H]1CCO)(C)C.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CC1COC(OC1CCO)(C)C.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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